molecular formula C19H20N2O4S B2740709 4-methoxy-3-methyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide CAS No. 903293-12-9

4-methoxy-3-methyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide

Cat. No.: B2740709
CAS No.: 903293-12-9
M. Wt: 372.44
InChI Key: RNWXGCPVWANUTE-UHFFFAOYSA-N
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Description

4-methoxy-3-methyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. The compound's intricate structure, comprising multiple rings and functional groups, makes it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-3-methyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide generally involves multi-step organic synthesis. A common starting material might be 4-methoxy-3-methylbenzene, which undergoes sulfonation to introduce the sulfonamide group. The complex ring system of pyrroloquinoline is formed through a series of cyclization reactions, often under specific temperature and catalytic conditions.

Industrial Production Methods

For industrial production, these synthesis steps are typically optimized for yield and purity, often involving high-pressure reactions and continuous flow processes to ensure scalability. Catalysts and reagents used in these processes are carefully selected to minimize by-products and enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

  • Oxidation: Where the methyl group might be oxidized to a carboxylic acid under strong oxidative conditions.

  • Reduction: Selective reduction of specific functional groups, such as the reduction of the oxo group to a hydroxyl group.

  • Substitution: Electrophilic or nucleophilic substitution reactions, particularly at the methoxy or methyl positions.

Common Reagents and Conditions

  • Oxidation Reagents: Potassium permanganate, chromium trioxide.

  • Reduction Reagents: Sodium borohydride, lithium aluminum hydride.

  • Substitution Reagents: Halogens (for halogenation), Grignard reagents (for nucleophilic substitution).

Major Products

The major products formed depend on the type of reaction. For example:

  • Oxidation typically results in carboxylic acids.

  • Reduction often yields alcohols or amines.

  • Substitution reactions yield halogenated or alkylated derivatives.

Scientific Research Applications

4-methoxy-3-methyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide finds applications in:

  • Medicinal Chemistry: As a potential lead compound for drug development due to its complex structure and multiple functional groups, which allow for diverse interactions with biological targets.

  • Biology: As a probe in biochemical assays to understand protein-ligand interactions.

  • Materials Science: In the development of novel materials with unique properties, such as organic semiconductors or catalysts.

  • Industry: As a precursor for the synthesis of more complex organic molecules used in pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Compared to other similar compounds, 4-methoxy-3-methyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide is unique due to its distinct ring system and functional groups.

Similar Compounds

  • 4-methoxy-3-methylbenzenesulfonamide: A simpler analogue without the pyrroloquinoline ring system.

  • Pyrrolo[3,2,1-ij]quinoline derivatives: Compounds sharing the core structure but differing in substituents.

  • Other benzenesulfonamides: Differing primarily in the positions and types of substituents on the benzene ring.

The uniqueness of this compound lies in its specific combination of these features, making it a valuable compound for targeted scientific research and applications.

Hope you found this dive into chemistry engaging! What's your main interest in this compound?

Properties

IUPAC Name

4-methoxy-3-methyl-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S/c1-12-9-16(4-5-17(12)25-2)26(23,24)20-15-10-13-3-6-18(22)21-8-7-14(11-15)19(13)21/h4-5,9-11,20H,3,6-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNWXGCPVWANUTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C4C(=C2)CCN4C(=O)CC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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